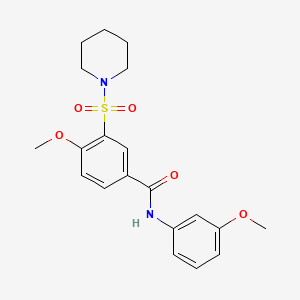![molecular formula C15H11F4NO2 B4818725 N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4818725.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide
Vue d'ensemble
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide, also known as TFMB-NH2, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. This compound belongs to the family of benzamide derivatives, which have been widely used as inhibitors of various enzymes and receptors.
Mécanisme D'action
The exact mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. One of the key targets of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is the protein kinase CK2, which plays a critical role in regulating cell proliferation and survival. N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide has been shown to inhibit CK2 activity in cancer cells, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. However, some studies have reported that N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide can affect the expression of certain genes and proteins in normal cells, which may have implications for its long-term safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is its potent anticancer activity, which makes it a promising candidate for cancer therapy. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. In addition, the synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is relatively complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide, including:
1. Investigating its potential as a combination therapy with other anticancer agents.
2. Studying its effects on cancer stem cells, which are thought to play a critical role in cancer recurrence and metastasis.
3. Examining its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
4. Developing more efficient and cost-effective synthesis methods for N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide, which may increase its availability for research and clinical applications.
In conclusion, N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is a promising compound with potent anticancer activity and potential applications in cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for other diseases.
Applications De Recherche Scientifique
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. Studies have also demonstrated that N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as an adjuvant therapy.
Propriétés
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c1-22-11-5-2-9(3-6-11)14(21)20-13-8-10(15(17,18)19)4-7-12(13)16/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWTFBXXDZZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4818642.png)
![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4818651.png)
![2-{[5-(2-furyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]amino}ethanol](/img/structure/B4818657.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4818667.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4818670.png)
![2-[(2-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4818676.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B4818685.png)
![N-(4-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4818704.png)

![methyl 4-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4818712.png)
![N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4818737.png)
![3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4818744.png)
